

physical and chemical properties of 2-(2-bromophenyl)cyclobutan-1-one

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Compound of Interest

Compound Name: 2-(2-bromophenyl)cyclobutan-1-one

Cat. No.: B6253834

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An in-depth technical guide for a specific chemical compound requires a thorough compilation of its experimentally validated properties and behaviors. For **2-(2-bromophenyl)cyclobutan-1-one**, it is critical to note that there is a significant lack of such data in peer-reviewed scientific literature and chemical databases.

This document serves to consolidate the available predicted data for the target compound and to contextualize its potential chemical characteristics based on general principles and published information on the broader class of 2-arylcyclobutanones. The information herein, particularly regarding experimental protocols, should be interpreted as illustrative of general methodologies rather than validated procedures for this specific molecule.

Physicochemical Properties

No experimentally determined physical properties such as melting point, boiling point, or solubility for **2-(2-bromophenyl)cyclobutan-1-one** have been reported. The data available are derived from computational models.

Table 1: Predicted Physicochemical Properties of **2-(2-bromophenyl)cyclobutan-1-one**

Property	Value	Source
Identifiers		
IUPAC Name	2-(2-bromophenyl)cyclobutan-1-one	PubChem[1]
CAS Number	Not Assigned	
Molecular Formula	C ₁₀ H ₉ BrO	PubChem[1]
Molecular Weight	225.08 g/mol	PubChem
Canonical SMILES	<chem>C1CC(=O)C1C2=CC=CC=C2Br</chem>	PubChem[1]
InChI Key	PVIVRRMYFDHNRC-UHFFFAOYSA-N	PubChem[1]
Predicted Properties		
XLogP3 (Lipophilicity)	2.4	PubChem[1]
Topological Polar Surface Area	17.1 Å ²	PubChem
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	1	PubChem

| Rotatable Bond Count | 1 | PubChem |

For the purpose of comparison, the experimental melting point of the positional isomer, 2-(4-bromophenyl)cyclobutan-1-one, is provided below.

Table 2: Experimental Melting Point of Isomer 2-(4-bromophenyl)cyclobutan-1-one

Property	Value	Source
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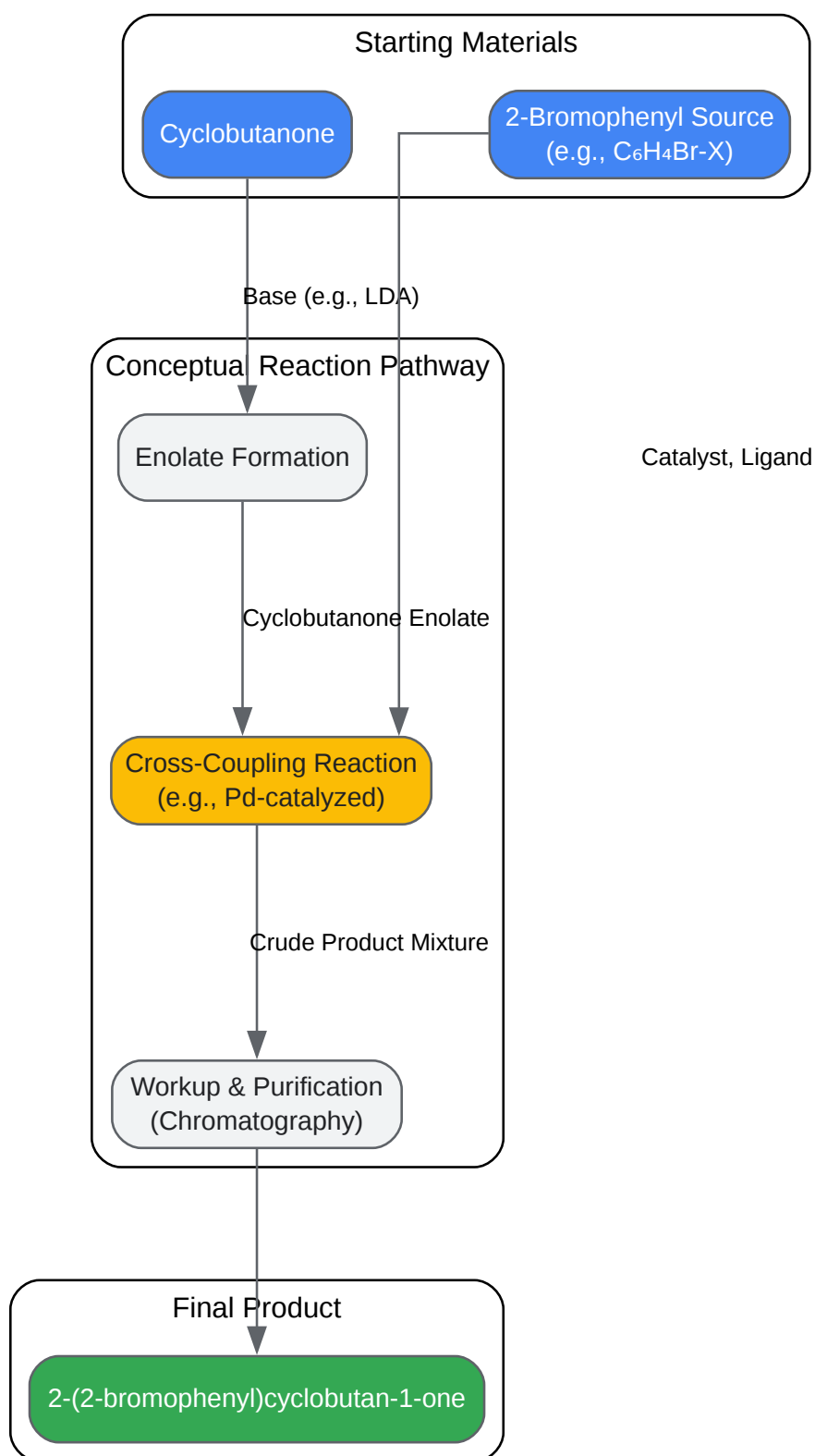
| Melting Point | 34-35 °C | ChemicalBook[2] |

Synthesis and Reactivity

Specific, validated experimental protocols for the synthesis and reactions of **2-(2-bromophenyl)cyclobutan-1-one** are not available. However, general methodologies for the synthesis and reaction of 2-arylcyclobutanones can provide a conceptual framework.

General Synthetic Approaches

The synthesis of 2-arylcyclobutanones is not trivial. General strategies may include the [2+2] cycloaddition of a ketene with a styrene derivative or the arylation of a pre-formed cyclobutanone enolate. The latter approach can be challenging but offers a more direct route. A generalized workflow for a potential synthesis is outlined below.



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Conceptual workflow for the synthesis of 2-arylcyclobutanones.

General Reactivity

The chemical behavior of 2-arylcyclobutanones is largely dictated by the strain of the four-membered ring.

- **Ring Expansion:** A characteristic reaction of arylcyclobutanones is catalytic ring expansion to the corresponding 2-arylcyclopentanones.^{[2][3][4]} This homologation can be achieved with reagents like trimethylsilyldiazomethane in the presence of a Lewis acid catalyst, such as Scandium(III) triflate ($\text{Sc}(\text{OTf})_3$).^{[2][3][4]} The choice of catalyst can influence the regioselectivity of the migration.^{[2][3][4]}
- **Carbonyl Group Reactions:** The ketone moiety is expected to undergo standard carbonyl chemistry, including reduction to alcohols, olefination reactions, and formation of imines/enamines.
- **Enolate Chemistry:** The α -protons are acidic and can be deprotonated to form an enolate, allowing for further functionalization at the α -position.

Spectral Information

No experimentally obtained spectral data (NMR, IR, MS) for **2-(2-bromophenyl)cyclobutan-1-one** are available in the public domain. Characterization of this compound would require acquisition and interpretation of such data.

Biological Activity and Signaling Pathways

There is no published research on the biological activity, pharmacological effects, or any associated signaling pathways for **2-(2-bromophenyl)cyclobutan-1-one**. The compound's structure does not immediately suggest a relationship to known pharmacophores, and any potential biological effects would need to be determined through experimental screening.

Conclusion

2-(2-bromophenyl)cyclobutan-1-one remains a poorly characterized compound in the scientific literature. While its basic structural and some predicted physicochemical properties can be noted, a comprehensive understanding requires experimental validation. The synthetic and reactivity profiles can be inferred from the broader class of 2-arylcyclobutanones,

suggesting that ring-expansion reactions would be a key feature of its chemistry. This guide highlights the current knowledge gap and underscores the need for foundational research to elucidate the properties and potential applications of this molecule.

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